molecular formula C22H33N7O9 B1664343 Acetyl tetrapeptide-9 CAS No. 928006-50-2

Acetyl tetrapeptide-9

Cat. No. B1664343
M. Wt: 539.5 g/mol
InChI Key: QNZANUZIBYJBIN-XSWJXKHESA-N
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Description

Acetyl Tetrapeptide-9 is a synthetic peptide that mimics Lumican’s matrikine function regulating fibroblast activities . It stimulates the skin’s natural regeneration mechanisms, making it look and feel young . The peptide sequence is Ac-Gln-Asp-Val-His-OH .


Synthesis Analysis

Acetyl Tetrapeptide-9 stimulates the synthesis of lumican and collagen I to increase the quality of the dermal extracellular matrix . It also boosts the synthesis of both syndecan-1 and collagen XVII in keratinocytes to reinforce global skin cohesion .


Molecular Structure Analysis

The molecular formula of Acetyl Tetrapeptide-9 is C22H33N7O9 . Its exact mass is 539.23 and its molecular weight is 539.540 .


Chemical Reactions Analysis

Acetyl Tetrapeptide-9 is a synthetic signal peptide . It stimulates the synthesis of lumican in vitro .


Physical And Chemical Properties Analysis

The density of Acetyl Tetrapeptide-9 is 1.4±0.1 g/cm3 . Its boiling point is 1169.0±65.0 °C at 760 mmHg . The vapor pressure is 0.0±0.3 mmHg at 25°C .

Safety And Hazards

Acetyl Tetrapeptide-9 should be handled with care to avoid dust formation . Avoid breathing mist, gas or vapors . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves .

Future Directions

Acetyl Tetrapeptide-9 is a promising ingredient for anti-aging applications . It has a unique mechanism of action that leads to a strong anchoring of the collagen fibrils and a better way to restore the skin’s youthful appearance . Future research may focus on further understanding its effectiveness and developing new treatments .

properties

IUPAC Name

(3S)-3-[[(2S)-2-acetamido-5-amino-5-oxopentanoyl]amino]-4-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N7O9/c1-10(2)18(21(36)28-15(22(37)38)6-12-8-24-9-25-12)29-20(35)14(7-17(32)33)27-19(34)13(26-11(3)30)4-5-16(23)31/h8-10,13-15,18H,4-7H2,1-3H3,(H2,23,31)(H,24,25)(H,26,30)(H,27,34)(H,28,36)(H,29,35)(H,32,33)(H,37,38)/t13-,14-,15-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZANUZIBYJBIN-XSWJXKHESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N7O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00239151
Record name Acetyl tetrapeptide-9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00239151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

539.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dermican

CAS RN

928006-50-2
Record name Acetyl tetrapeptide-9
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928006502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetyl tetrapeptide-9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00239151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Histidine, N2-acetyl-L-glutaminyl-L-α-aspartyl-L-valyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACETYL TETRAPEPTIDE-9
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VMO8OOD3V0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
S Papageorgiou, A Varvaresou, E Protopapa… - 2015 SCinTE - researchgate.net
… and the collagen promoter Acetyl Tetrapeptide-9, was submitted to … Acetyl tetrapeptide-9 stimulates in vitro the synthesis of … rich in diosgenin, and Acetyl Tetrapeptide-9. The influence of …
Number of citations: 2 www.researchgate.net
MS Ferreira, MC Magalhães, JM Sousa-Lobo… - Cosmetics, 2020 - mdpi.com
The development of synthetic peptides for skin care dates to the 1980s. The cosmetic industry periodically launches new peptides, as they are promising and appealing active …
Number of citations: 36 www.mdpi.com
A Varvaresou, S Papageorgiou… - Rev. Clin. Pharmaco …, 2016 - pharmakonpress.gr
… A, E and resveratrol oligomers), niacinamide, phytosteroids (Soybean sterols and Dioscorea villosa root Extract, rich in diosgenin) and the collagen promoter Acetyl Tetrapeptide-9, was …
Number of citations: 3 pharmakonpress.gr
VV Pai, P Bhandari, P Shukla - Indian Journal of Dermatology …, 2017 - ijdvl.com
… Acetyl tetrapeptide-9 stimulates the in vitro synthesis of lumican and collagen I to increase … elasticity over the forearm, 3% acetyl tetrapeptide-9 showed a significant increase in thickness …
Number of citations: 66 ijdvl.com
LD Philippe Moussou, OF Vincent Bardey… - J. Appl. Cosmetol, 2009 - iscd.it
In the skin, proteoglycans are present both in the epidermjs and the dermis. In the latter layer, a group of small proteoglycans (< 60 kDa) plays an important role in fibrillogenesis, growth …
Number of citations: 12 iscd.it
SK Schagen - Cosmetics, 2017 - mdpi.com
… Clinical studies documented that treatment with acetyl tetrapeptide-9 (17 female volunteers) or acetyl tetrapeptide-11 (19 female volunteers) led to thicker and firmer skin. Both peptides …
Number of citations: 133 www.mdpi.com
V Andre-Frei, S Cadau, D Rival, N Berthelemy… - Int. Federation of …, 2019 - axt.com.au
… To validate this 3D laser-assisted bioprinted skin model, we recently evaluated the effect of a complex of two peptides, acetyl tetrapeptide-9 and acetyl tetrapeptide-11 (7.3 and 9.8 μg / …
Number of citations: 5 www.axt.com.au
F Gorouhi, HI Maibach - International journal of cosmetic …, 2009 - Wiley Online Library
… Acetyl tetrapeptide-9 AcTP1 Synthetic Signal peptide Stimulates collagen I and lumican … [42] evaluated two new synthetic peptides: acetyl tetrapeptide-9 and -11 ((AcTP1, AcTP2, …
Number of citations: 229 onlinelibrary.wiley.com
X Zhao, X Zhang, D Liu - Journal of Functional Foods, 2021 - Elsevier
With the emergence of social aging problem, people's demand for active ingredients for skin health protection and therapeutic efficacy increases. Bioactive peptides are the optimal …
Number of citations: 43 www.sciencedirect.com
A Skibska, R Perlikowska - Current Protein and Peptide …, 2021 - ingentaconnect.com
… Two other signal acetyl tetrapeptides include Acetyl Tetrapeptide-9 (AcTP1, Dermican™) and Acetyl Tetrapeptide-11 (AcTP2, Syniorage™), and they are frequently used in skincare and …
Number of citations: 10 www.ingentaconnect.com

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